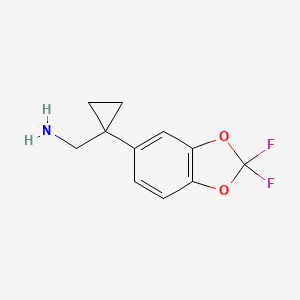![molecular formula C12H19N5 B11744523 N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11744523.png)
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique structure, which includes two pyrazole rings connected by a methylene bridge and a propyl group attached to one of the pyrazole rings. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-3-amine typically involves the reaction of 1,3-dimethyl-5-pyrazolylmethanol with 1-propyl-3-aminopyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
科学的研究の応用
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, thereby exerting its antimicrobial or anticancer effects .
類似化合物との比較
Similar Compounds
- 1,3-Dimethyl-5-pyrazolylmethanol
- 1-Propyl-3-aminopyrazole
- 3,5-Dimethylpyrazole
Uniqueness
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-3-amine is unique due to its dual pyrazole structure, which imparts distinct chemical and biological properties. The presence of both a methylene bridge and a propyl group enhances its reactivity and potential for diverse applications compared to similar compounds .
特性
分子式 |
C12H19N5 |
|---|---|
分子量 |
233.31 g/mol |
IUPAC名 |
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine |
InChI |
InChI=1S/C12H19N5/c1-4-6-17-7-5-12(15-17)13-9-11-8-10(2)14-16(11)3/h5,7-8H,4,6,9H2,1-3H3,(H,13,15) |
InChIキー |
MUJKUGCJRZIJAH-UHFFFAOYSA-N |
正規SMILES |
CCCN1C=CC(=N1)NCC2=CC(=NN2C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11744440.png)
silane](/img/structure/B11744442.png)
![[3-(4-Methoxybenzamido)phenyl]boronic acid](/img/structure/B11744449.png)

![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(heptyl)amine](/img/structure/B11744457.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11744475.png)
![N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11744482.png)
![(3-methoxypropyl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11744488.png)


![1-methyl-2-[(2S)-pyrrolidine-2-carbonyl]-1H-imidazole](/img/structure/B11744504.png)

![3-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11744516.png)
